(5E)-5-{3-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
The compound “(5E)-5-{3-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one” is a synthetic organic molecule that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound features a complex structure with multiple functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(5E)-5-{3-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one” typically involves the following steps:
Formation of the Thiazolidinone Ring: This can be achieved through the reaction of a suitable amine with carbon disulfide and an alkyl halide under basic conditions.
Introduction of the Benzylidene Group: The benzylidene moiety can be introduced via a condensation reaction between the thiazolidinone and an appropriate aldehyde.
Functional Group Modifications: The methoxy, bromo, and methylbenzyl groups can be introduced through various substitution reactions using corresponding reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the benzylidene double bond, converting it to a single bond and forming a saturated derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce saturated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, thiazolidinones are known for their antimicrobial and anticancer activities. This compound could be studied for its potential effects on various biological targets, including enzymes and receptors.
Medicine
In medicine, the compound may be investigated for its therapeutic potential. Thiazolidinones have been explored as candidates for drug development due to their pharmacological properties.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of “(5E)-5-{3-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one” would likely involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structure suggests it could inhibit or activate certain biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-{3-bromo-4-[(4-methylbenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one
- (5E)-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
The presence of the bromo and methoxy groups in “(5E)-5-{3-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one” distinguishes it from other similar compounds. These functional groups can significantly influence the compound’s reactivity and biological activity, making it unique in its class.
Properties
IUPAC Name |
(5E)-5-[[3-bromo-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO3S2/c1-12-4-6-13(7-5-12)11-25-18-15(21)8-14(9-16(18)24-3)10-17-19(23)22(2)20(26)27-17/h4-10H,11H2,1-3H3/b17-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPWUPQAACLIMO-LICLKQGHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2Br)C=C3C(=O)N(C(=S)S3)C)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2Br)/C=C/3\C(=O)N(C(=S)S3)C)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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